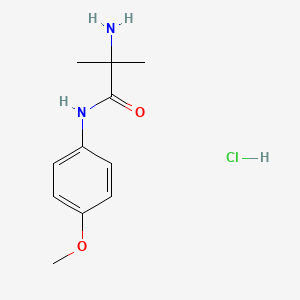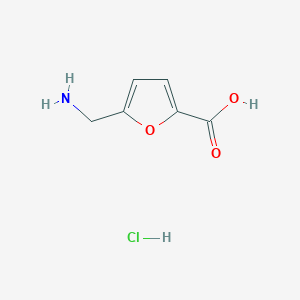
2-Amino-N-(4-methoxyphenyl)-2-methylpropanamide hydrochloride
Übersicht
Beschreibung
“2-Amino-N-(4-methoxyphenyl)-2-methylpropanamide hydrochloride” is a chemical compound. Its IUPAC name is 2-amino-N-(4-methoxyphenyl)acetamide hydrochloride . It has a molecular weight of 216.67 and its molecular formula is C9H13ClN2O2 . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of “2-Amino-N-(4-methoxyphenyl)-2-methylpropanamide hydrochloride” can be represented by the SMILES notation: O=C(NC1=CC=C(OC)C=C1)CN.[H]Cl . This notation represents the structure of the molecule in a linear format.Physical And Chemical Properties Analysis
“2-Amino-N-(4-methoxyphenyl)-2-methylpropanamide hydrochloride” is a solid at room temperature . It has a molecular weight of 216.67 and its molecular formula is C9H13ClN2O2 .Wissenschaftliche Forschungsanwendungen
Chemical and Pharmacologic Properties
The chemical and pharmacologic properties of compounds related to 2-Amino-N-(4-methoxyphenyl)-2-methylpropanamide hydrochloride, such as Metoclopramide, have been studied. Metoclopramide is noted for its stability, solubility in water, and absorption through various routes. It's structurally related to methoxyprocainamide and differs from commonly used antiemetics such as anticholinergics and phenothiazines (Tornetta, 1969).
In Vivo Metabolism
Research on the in vivo metabolism of structurally related compounds, like 4-bromo-2,5-dimethoxyphenethylamine (2C-B), in rats, has been conducted. This study identified various metabolites, suggesting multiple metabolic pathways operative in rats (Kanamori et al., 2002).
Imaging in Parkinson's Disease
The synthesis of certain compounds related to 2-Amino-N-(4-methoxyphenyl)-2-methylpropanamide hydrochloride, such as [11C]HG-10-102-01, has been explored for potential use in imaging LRRK2 enzyme in Parkinson's disease. This reflects its potential application in medical imaging and diagnosis (Wang et al., 2017).
Cytotoxicity Studies
Compounds like 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, related to 2-Amino-N-(4-methoxyphenyl)-2-methylpropanamide hydrochloride, have been synthesized and evaluated for cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential applications in cancer research and therapy (Hassan et al., 2014).
Preparation and Characterization in Polymer Research
The preparation and characterization of cationic poly(N-isopropylacrylamide) copolymer latexes using compounds like 2-aminoethyl-methacrylate hydrochloride, closely related to the chemical , have been studied. This research is significant in the field of polymer science and technology (Meunier et al., 1995).
Designing Anticancer Agents
Research into functionalized amino acid derivatives, similar to 2-Amino-N-(4-methoxyphenyl)-2-methylpropanamide hydrochloride, has been conducted to explore their potential in designing new anticancer agents. This highlights the compound's relevance in drug discovery and development (Kumar et al., 2009).
Safety and Hazards
The safety information available indicates that “2-Amino-N-(4-methoxyphenyl)-2-methylpropanamide hydrochloride” is harmful . The hazard statements associated with this compound include H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P362+P364, P405, and P501 .
Eigenschaften
IUPAC Name |
2-amino-N-(4-methoxyphenyl)-2-methylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-11(2,12)10(14)13-8-4-6-9(15-3)7-5-8;/h4-7H,12H2,1-3H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFKECDTEWQLQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=CC=C(C=C1)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-(4-methoxyphenyl)-2-methylpropanamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-acetyl-2-amino-N-(aminocarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1525597.png)
![1,9-Dioxaspiro[5.5]undecan-4-amine](/img/structure/B1525598.png)




![Benzyl 4-{[(2,4-dichlorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate](/img/structure/B1525608.png)
![[1-(4-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1525609.png)
![4-[5-Bromo-4-(morpholin-4-yl)pyrimidin-2-yl]morpholine](/img/structure/B1525610.png)



![5-Bromo[1,1'-biphenyl]-2-yl 3-piperidinylmethyl ether hydrochloride](/img/structure/B1525615.png)